1-(Oxolan-3-yl)ethan-1-one
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Overview
Description
Tafamidis meglumine is a benzoxazole derivative that functions as a selective stabilizer of the transthyretin protein. It is primarily used to treat transthyretin-mediated amyloidosis, a condition characterized by the misfolding and aggregation of transthyretin, leading to amyloid deposits in various tissues. This compound is marketed under the trade names Vyndaqel and Vyndamax .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tafamidis meglumine involves the formation of the benzoxazole core, followed by the introduction of the dichlorophenyl group. The process typically includes:
Formation of Benzoxazole Core: This involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Dichlorophenyl Group: This step involves the coupling of the benzoxazole core with a dichlorophenyl derivative using a suitable catalyst.
Industrial Production Methods: Industrial production of tafamidis meglumine often employs a one-pot synthesis method to streamline the process and improve yield. This method involves combining the necessary reactants in a single reaction vessel, followed by purification steps to isolate the desired product .
Types of Reactions:
Oxidation: Tafamidis meglumine can undergo oxidation reactions, particularly at the benzoxazole core.
Reduction: Reduction reactions can occur at the dichlorophenyl group.
Substitution: The compound can undergo substitution reactions, especially at the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of tafamidis meglumine, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Tafamidis meglumine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the stabilization of protein structures.
Biology: Researchers use it to investigate the mechanisms of protein misfolding and aggregation.
Medicine: Tafamidis meglumine is extensively studied for its therapeutic potential in treating transthyretin-mediated amyloidosis and other related conditions.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Tafamidis meglumine exerts its effects by binding to the transthyretin tetramer at the thyroxine binding sites. This binding stabilizes the tetramer, preventing its dissociation into monomers, which are prone to misfolding and aggregation. By stabilizing the tetramer, tafamidis meglumine reduces the formation of amyloid fibrils, thereby mitigating the progression of amyloidosis .
Comparison with Similar Compounds
Diflunisal: Another benzoxazole derivative that stabilizes transthyretin but has different pharmacokinetic properties.
Uniqueness of Tafamidis Meglumine: Tafamidis meglumine is unique in its high affinity and selectivity for transthyretin, making it particularly effective in stabilizing the protein and preventing amyloidogenesis. Its specific binding to the thyroxine binding sites distinguishes it from other compounds that may have broader or less specific mechanisms of action .
Properties
IUPAC Name |
1-(oxolan-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYVFFLYCSUEOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114932-86-4 |
Source
|
Record name | 1-(oxolan-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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